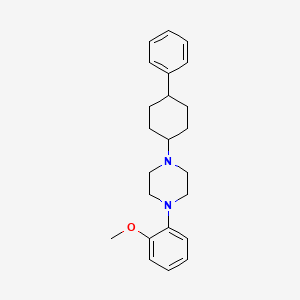![molecular formula C15H15Cl2N3O B5849171 N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5849171.png)
N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea, commonly known as Diuron, is a herbicide that belongs to the class of substituted urea herbicides. It was first introduced in the 1950s and has been widely used in agriculture to control weeds in crops such as cotton, sugarcane, and citrus fruits. Diuron is also used in non-agricultural settings such as golf courses, lawns, and industrial sites.
Mécanisme D'action
Diuron acts as a photosystem II inhibitor by binding to the D1 protein, which is a subunit of the photosystem II complex. This leads to the disruption of electron transport and the inhibition of photosynthesis. The herbicide has a high affinity for the D1 protein, which makes it effective in low concentrations.
Biochemical and Physiological Effects:
Diuron has been shown to have toxic effects on non-target organisms such as algae, fish, and aquatic invertebrates. It can cause oxidative stress and damage to cell membranes, leading to cell death. Diuron has also been shown to have endocrine-disrupting effects on aquatic organisms, which can lead to reproductive abnormalities and developmental disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a widely used herbicide, which makes it readily available for laboratory experiments. Its mechanism of action is well understood, which makes it a useful tool for studying photosynthesis and herbicide resistance in plants. However, the toxic effects of Diuron on non-target organisms can limit its use in certain experiments.
Orientations Futures
There are several areas of research that can be explored in the future regarding Diuron. One area is the development of alternative herbicides that are less toxic to the environment. Another area is the study of herbicide resistance in plants and the development of strategies to overcome it. Additionally, the impact of Diuron on human health and its potential as a carcinogen needs to be further investigated. Finally, the use of Diuron as a tool for studying photosynthesis and plant physiology can be expanded to better understand the mechanisms of plant growth and development.
Méthodes De Synthèse
Diuron can be synthesized through a multi-step process starting from 2,4-dichloronitrobenzene and 4-dimethylaminophenol. The synthesis involves the reduction of the nitro group, followed by the formation of the urea moiety. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to the death of the plant due to a lack of energy production. Diuron has also been studied for its potential to cause environmental pollution through leaching into groundwater and surface water.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c1-20(2)12-6-4-11(5-7-12)18-15(21)19-14-8-3-10(16)9-13(14)17/h3-9H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWZDQYEKTTXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-pentylphenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B5849088.png)
![5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5849109.png)
![1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5849112.png)
![{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5849115.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849119.png)
![2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole](/img/structure/B5849131.png)

methanone](/img/structure/B5849140.png)
![N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5849142.png)
![4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849149.png)



